4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
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Overview
Description
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a complex organic compound with the molecular formula C15H24 It is a derivative of naphthalene, characterized by its unique structure that includes multiple methyl groups and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,7,8a-trimethylnaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and hydrogen flow rate, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
γ-Muurolene: A similar compound with a different arrangement of methyl groups and hydrogen atoms.
trans-γ-Cadinene: Another derivative of naphthalene with distinct structural features.
cis-γ-Cadinene: A stereoisomer of trans-γ-cadinene with different spatial arrangement.
Uniqueness
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is unique due to its specific methylation pattern and hydrogenation state, which confer distinct chemical and physical properties. These features make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
173104-57-9 |
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Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
4,7,8a-trimethyl-2,3,4,4a,5,6-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C13H22/c1-10-6-7-12-11(2)5-4-8-13(12,3)9-10/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
AWRODFUWOUCXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1CCC(=C2)C)C |
Origin of Product |
United States |
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